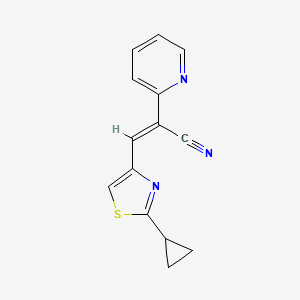![molecular formula C17H10ClF3N2OS B7646858 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves the inhibition of certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. It has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and division. Additionally, it has been reported to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential applications in other fields of scientific research. Finally, the development of new synthesis methods for this compound can help to improve its availability and make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has been reported through different methods. One of the most common methods involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with 2-amino-4-(trifluoromethyl)phenol to obtain 2-(2-chlorophenyl)-N-(2-hydroxyphenyl)thiazole-5-carboxamide. This intermediate is then reacted with thionyl chloride and 2-amino-4-(trifluoromethyl)phenyl isothiocyanate to obtain the final product.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2OS/c18-12-7-3-1-5-10(12)16-22-9-14(25-16)15(24)23-13-8-4-2-6-11(13)17(19,20)21/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHTNFFERDSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
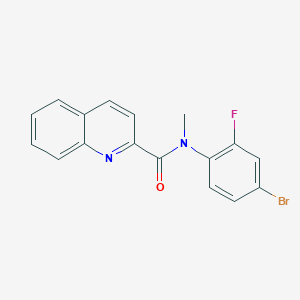
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
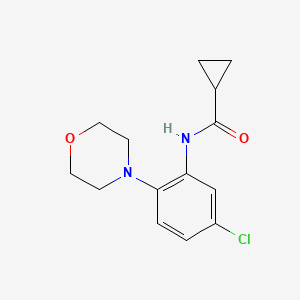

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
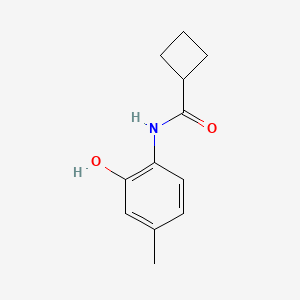

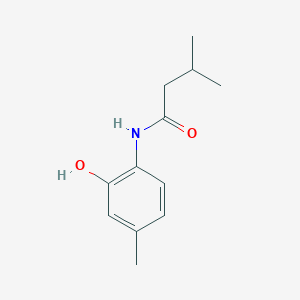
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)

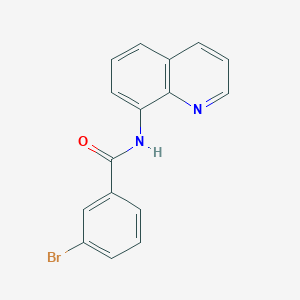
![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
